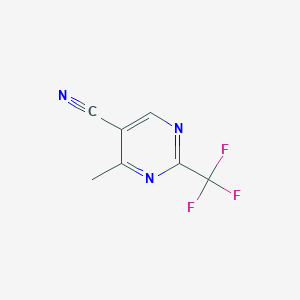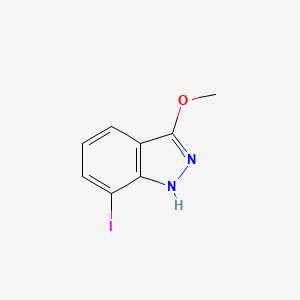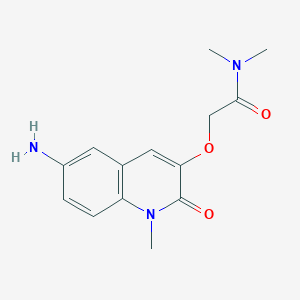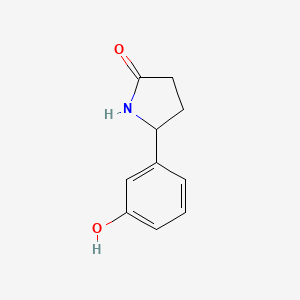![molecular formula C27H26N8O B13656314 Benzamide,N-(2-aminophenyl)-4-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-](/img/structure/B13656314.png)
Benzamide,N-(2-aminophenyl)-4-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide,N-(2-aminophenyl)-4-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide,N-(2-aminophenyl)-4-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]- typically involves multi-step organic reactions. The process may include:
Formation of the Benzamide Core: This can be achieved through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the Aminophenyl Group: This step involves the coupling of the benzamide core with 2-aminophenyl derivatives using catalysts such as palladium.
Attachment of the Indazole and Pyrimidine Moieties: These groups can be introduced through nucleophilic substitution reactions, often requiring specific solvents and temperature control.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in biochemical studies.
Cell Signaling: May interact with cellular receptors, influencing signaling pathways.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Potential use in the formulation of new drugs.
Wirkmechanismus
The mechanism of action of Benzamide,N-(2-aminophenyl)-4-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]- involves its interaction with specific molecular targets. These may include:
Enzyme Binding: Inhibition or activation of enzymes through binding to active sites.
Receptor Interaction: Modulation of receptor activity, influencing cellular responses.
Signal Transduction Pathways: Affecting pathways involved in cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.
Indazole Derivatives: Compounds containing the indazole moiety with varying functional groups.
Pyrimidine Derivatives: Compounds with the pyrimidine ring, used in various chemical and biological applications.
Uniqueness
The uniqueness of Benzamide,N-(2-aminophenyl)-4-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]- lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C27H26N8O |
|---|---|
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
N-(2-aminophenyl)-4-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]benzamide |
InChI |
InChI=1S/C27H26N8O/c1-17-21-13-12-20(16-24(21)33-35(17)3)34(2)25-14-15-29-27(32-25)30-19-10-8-18(9-11-19)26(36)31-23-7-5-4-6-22(23)28/h4-16H,28H2,1-3H3,(H,31,36)(H,29,30,32) |
InChI-Schlüssel |
IPBGKKBBYNOXCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC(=CC2=NN1C)N(C)C3=NC(=NC=C3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13656237.png)



![(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B13656276.png)

![5-Chloro-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13656298.png)
![2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B13656312.png)

![7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13656324.png)
![4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine](/img/structure/B13656326.png)


